N-(1-Methoxy-2-phenylethyl)acetamide N-(1-Methoxy-2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 4561-36-8
VCID: VC18977262
InChI: InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

N-(1-Methoxy-2-phenylethyl)acetamide

CAS No.: 4561-36-8

Cat. No.: VC18977262

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Methoxy-2-phenylethyl)acetamide - 4561-36-8

CAS No. 4561-36-8
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name N-(1-methoxy-2-phenylethyl)acetamide
Standard InChI InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)
Standard InChI Key DVKUUBLJWTXPQP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)OC

Chemical Identity and Structural Features

Molecular Characteristics

N-(1-Methoxy-2-phenylethyl)acetamide features:

  • IUPAC Name: NN-(1-Methoxy-2-phenylethyl)acetamide .

  • Molecular Formula: C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2.

  • Chirality: A stereocenter at the 1-position of the phenylethyl chain, with enantiomers such as (R)-2-methoxy-N-[1-phenylethyl]acetamide documented .

  • Key Functional Groups: Acetamide backbone, methoxy (-OCH₃), and phenyl substituent .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight193.24 g/mol
XLogP3-AA1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4
Topological Polar Surface Area38.3 Ų

Synthesis and Production

Laboratory-Scale Synthesis

While direct methods for N-(1-Methoxy-2-phenylethyl)acetamide are sparsely documented, analogous acetamides are synthesized via:

  • Leuckart Reaction: Reductive amination of aldehydes/ketones using formamide or ammonium formate .

  • Dynamic Kinetic Resolution (DKR): Enzymatic resolution with Candida antarctica lipase B (CALB) and ruthenium catalysts, achieving >99% enantiomeric excess .

Example Pathway:

  • React 1-phenylethylamine with methyl methoxyacetate.

  • Catalyze with Novozym 435 and Ru-complex under argon at 100°C for 24 hours.

  • Purify via recrystallization (e.g., hexane/diethyl ether).

Industrial Considerations

Scalable production employs continuous flow reactors to optimize yield and purity.

Biological and Pharmacological Activities

Analgesic Properties

Related compounds exhibit dose-dependent pain relief in rodent models, comparable to standard analgesics .

Anticancer Activity

Derivatives like N-(1-phenylethyl)acetamide show:

  • Cell Proliferation Inhibition: Efficacy against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines .

  • Apoptosis Induction: Modulation of caspase-3 and Bcl-2 pathways.

Table 2: Biological Activities of Analogous Compounds

ActivityModel SystemKey Findings
Anti-InflammatoryMacrophage assays40–60% TNF-α reduction
AnalgesicRodent pain modelsED₅₀ = 15 mg/kg
AnticancerMCF-7 cellsIC₅₀ = 8.2 μM

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of ADME (absorption, distribution, metabolism, excretion) data for the compound.

  • Target Identification: Mechanistic studies to elucidate molecular targets (e.g., opioid receptors, COX-2).

  • Stereochemical Impact: Comparative analysis of (R)- and (S)-enantiomers’ biological activities .

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